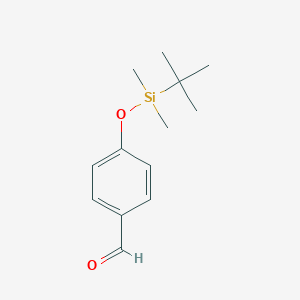

4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒド

概要

説明

Synthesis Analysis

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde and related compounds involves various chemical routes. One approach for synthesizing derivatives involves the oxidation of 4-tert-butyl toluene via Mn2O3 and MnO2, followed by benzyl halide hydrolysis, the Sommelet reaction, and oxidation by IBX, achieving up to an 86% yield under optimized conditions (Zhang Yu-mina, 2010). Another notable synthesis method includes the silylation of nucleosides with tert-butyldimethylsilyl chloride, showcasing the structural versatility of silyl ether derivatives (W. Köhler & W. Pfleiderer, 1979).

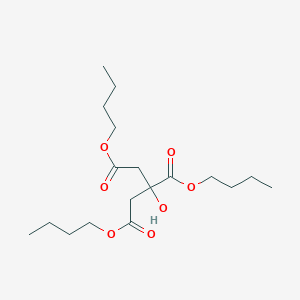

Molecular Structure Analysis

The molecular structure of silylated compounds is characterized by spectrophotometric methods and NMR spectroscopy, offering insights into the silylation positions and structural elucidation of various derivatives. For instance, the use of 13C-NMR spectroscopy allows for the rapid determination of silylation positions in nucleosides, highlighting the molecular complexity and versatility of these compounds (W. Köhler & W. Pfleiderer, 1979).

Chemical Reactions and Properties

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde participates in various chemical reactions, including palladium-catalyzed coupling reactions for the synthesis of complex molecules like lipoxin analogues. These reactions demonstrate the compound's role as a versatile intermediate in organic synthesis (J. Nokami et al., 1998).

Physical Properties Analysis

The physical properties of silylated compounds and their derivatives, such as solubility, melting points, and boiling points, are crucial for their practical application in synthetic chemistry. However, detailed analyses of these properties specifically for 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde are not directly available but can be inferred from related compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, are integral to its utility in synthesis. For example, the tert-butyldimethylsilyl group is known for its protective capabilities in organic synthesis, providing insights into the chemical behavior of silylated benzaldehydes (Daisuke Nagai et al., 2002).

科学的研究の応用

有機合成

4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒド: は、特に複雑な分子の構築における有機合成において貴重な試薬です。 これは、tert-ブチルジメチルシリル (TBDMS) 保護基を導入するために使用されます 。このシリルエーテルは、アルコールの保護基として役立ち、穏やかな酸性条件下で選択的に脱保護することができます。その適用は、選択的な脱保護が要求される多段階合成経路において重要です。

医薬品研究

医薬品研究では、この化合物は医薬品中間体の合成に適用されています。 TBDMS基は、さまざまな条件下で安定であるため、複雑な反応中に特定の官能基を変化させずに残す必要がある、感受性の高い医薬品化合物の合成に使用できます 。

材料科学

4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒド: は、シリコン含有ポリマーや樹脂の前駆体として、材料科学で役割を果たしています。 これらの材料は、熱安定性、耐薬品性、機械的強度などの独自の特性を示しており、コーティング、接着剤、複合材料に適しています 。

分析化学

分析化学では、それはさまざまな有機化合物の分析のための誘導体化剤として使用されます。 TBDMS基の導入は、いくつかの非揮発性化合物の揮発性を高め、ガスクロマトグラフィーによる分析を可能にすることができます 。

農薬研究

この化合物は、農薬の合成に関与しています。 保護的なTBDMS基は、特に合成プロセス中に感受性の高いヒドロキシル基を保護する、農薬や除草剤の合成に役立ちます 。

バイオテクノロジー研究

バイオテクノロジーでは、4-(t-ブチルジメチルシリルオキシ)ベンズアルデヒドは、生体分子の修飾に使用されます。 これは、糖や配糖体のヒドロキシル基を保護するために使用でき、これは炭水化物系生体高分子の研究に不可欠です 。

Safety and Hazards

“4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” is classified as a serious eye irritant (Eye Dam. 1) and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 4) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

特性

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACWSBWCLJXKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446892 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120743-99-9 | |

| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)